molecular formula C9H7BrN2O B1593930 N-(4-bromophenyl)-2-cyanoacetamide CAS No. 24522-26-7

N-(4-bromophenyl)-2-cyanoacetamide

Cat. No. B1593930
CAS RN: 24522-26-7
M. Wt: 239.07 g/mol
InChI Key: JRUFTJOJESSNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

There is limited information available on the synthesis of “N-(4-bromophenyl)-2-cyanoacetamide”. A related compound, “N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide” has been synthesized and evaluated for antimicrobial activity .


Molecular Structure Analysis

The molecular structure of “N-(4-Bromophenyl)acetamide” is available in the NIST Chemistry WebBook . It has a molecular weight of 214.059. The InChI string is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “N-(4-bromophenyl)-2-cyanoacetamide”. A related compound, “N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide” has been evaluated for antimicrobial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Bromophenyl)acetamide” are available in the NIST Chemistry WebBook . It has a molecular weight of 214.059. The InChI string is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .

Scientific Research Applications

Antimicrobial Agents

N-(4-bromophenyl)-2-cyanoacetamide has been utilized in the synthesis of various heterocyclic compounds that exhibit promising antimicrobial properties. For example, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds showed significant in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Pharmaceutical Synthesis and Evaluation

In the pharmaceutical domain, this chemical has been a key component in synthesizing novel compounds with potential therapeutic effects. Fayed et al. (2021) synthesized a class of 2(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety. These molecules displayed anti-inflammatory, ulcerogenic, and antipyretic characters and underwent both in-vitro and in-vivo examination, showing promising results (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).

Cytotoxicity and Anti-Inflammatory Research

The compound has also been part of studies focusing on cytotoxicity and anti-inflammatory effects. Rani et al. (2016) synthesized N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, which were assessed for cytotoxicity and anti-inflammatory effects. Some of these compounds showed activities comparable with standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Antidiabetic Research

In the field of antidiabetic research, Nazir et al. (2018) used the compound in the synthesis of N-substituted derivatives that showed significant inhibition of the α-glucosidase enzyme, suggesting potential as antidiabetic agents (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Khan, Kanwal, Salar, Shahid, Ashraf, Lodhi, & Ali Khan, 2018).

Epoxy Resin Curing

Renner et al. (1988) researched the use of cyanoacetamides as curing agents for epoxy resins, indicating potential applications in materials science. They found that these compounds can yield solids with good mechanical strength and high adhesion to metal surfaces (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).

Safety And Hazards

The safety data sheet for “N-(4-Bromophenyl)acetamide” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(4-bromophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUFTJOJESSNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351171
Record name N-(4-bromophenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-cyanoacetamide

CAS RN

24522-26-7
Record name N-(4-bromophenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-cyanoacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-cyanoacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-cyanoacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-cyanoacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-cyanoacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-cyanoacetamide

Citations

For This Compound
5
Citations
W Yuan, X Chen, N Liu, Y Wen, B Yang… - Medicinal …, 2019 - ingentaconnect.com
Background: Clinical drugs for herpesvirus exhibit high toxicity and suffer from significant drug resistance. The development of new, effective, and safe anti-herpesvirus agents with …
Number of citations: 5 www.ingentaconnect.com
S Gerndt - 2020 - edoc.ub.uni-muenchen.de
“The most fruitful basis of the discovery of a new drug is to start with an old drug.” Sir James Black With these words the pharmacologist and Nobel laureate Sir James Black established …
Number of citations: 1 edoc.ub.uni-muenchen.de
M Nikpour - iranjoc.qaemshahr.iau.ir
A group of cyanoacetanilides prepared by the reaction of aniline and its derivatives with ethylcyanoacetate. In an efficient route, the latter compounds underwent formylation and …
Number of citations: 3 iranjoc.qaemshahr.iau.ir
J Lv, D Zhang-Negrerie, J Deng, Y Du… - The Journal of Organic …, 2014 - ACS Publications
The series of 3-monofunctionalized 2-oxindoles 2 were conveniently synthesized from reactions between anilide 1 and phenyliodine(III) diacetate (PIDA) through hypervalent iodine …
Number of citations: 43 pubs.acs.org
A Marinković, DR Brkić, JS Martinovic… - Chemical Industry …, 2013 - cherry.chem.bg.ac.rs
Principi linearnih korelacija slobodnih energija (LFER) su primenjeni na IR, 1H- i 13C-NMR spektralne podatke N-(supstituisanih fenil)-2-cijanoacetamida. Pri sintezi N-(supstituisanih …
Number of citations: 12 cherry.chem.bg.ac.rs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.